2-{[(Tert-butoxy)carbonyl]amino}-2-[4-(hydroxymethyl)phenyl]acetic acid
Description
This compound features a tert-butoxycarbonyl (Boc)-protected amino group attached to an acetic acid backbone and a para-substituted hydroxymethylphenyl group. The Boc group enhances stability during synthetic processes, while the hydroxymethyl (-CH2OH) substituent contributes to polarity and hydrogen-bonding capacity, making it relevant in medicinal chemistry and peptide synthesis.
Properties
IUPAC Name |
2-[4-(hydroxymethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)10-6-4-9(8-16)5-7-10/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTVYEFCVXFTLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)CO)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401142839 | |
| Record name | α-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(hydroxymethyl)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401142839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52396-21-1 | |
| Record name | α-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(hydroxymethyl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52396-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(hydroxymethyl)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401142839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Resin Functionalization and Linker Attachment
The synthesis begins with aminomethylated polystyrene resin (1.0 mmol/g) derivatized with the 4-(hydroxymethyl)phenylacetic acid (HMP) linker. The linker is coupled to the resin using dichloromethane (DCM) and diisopropylcarbodiimide (DIC) under inert conditions. This step achieves a stable ester bond, critical for subsequent peptide elongation.
Boc-Protected Amino Acid Coupling
The tert-butoxycarbonyl (Boc) group protects the α-amino group of the target amino acid derivative. Activation with DIC in 20% DMF/DCM facilitates coupling to the HMP linker. Microwave-assisted synthesis (e.g., Liberty or Tribute synthesizers) reduces reaction times to 30–60 minutes, achieving >95% coupling efficiency.
Hydroxymethyl Group Introduction
Post-assembly, the hydroxymethylphenyl moiety is generated via controlled reduction of a benzyl ester intermediate. Diisobutylaluminum hydride (DIBAL-H) in anhydrous DCM at −78°C selectively reduces the ester to a primary alcohol without affecting the Boc group. Yields for this step range from 75–85%.
Solution-Phase Synthesis via Amide Intermediates
Mandelic Acid Derivative Activation
A patent method for phenylglycine derivatives adapts to this compound by reacting D-mandelic acid with amidosulfuric acid in aqueous ammonia. The hydroxymethyl group is introduced via nucleophilic substitution at the para position of phenylacetic acid, followed by Boc protection.
Table 1: Reaction Conditions for Mandelic Acid Route
| Parameter | Value |
|---|---|
| Temperature | 20–60°C |
| Catalyst | Amidosulfuric acid |
| Reaction Time | 2–10 hours |
| Yield | 85–90% |
Boc Protection Optimization
Post-hydroxymethylation, the amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP). This step proceeds at 0°C to room temperature for 12 hours, achieving 92–95% protection efficiency.
Reductive Amination Strategy
Ketone Intermediate Preparation
4-(Hydroxymethyl)phenylacetic acid is converted to its corresponding ketone via Swern oxidation (oxalyl chloride/DMSO). The ketone then undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol, yielding the secondary amine.
Boc Group Installation
The free amine is protected using Boc₂O in dichloromethane with triethylamine as a base. This exothermic reaction requires cooling to 0°C, completing in 4–6 hours with >90% yield.
Table 2: Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| SPPS with DIBAL-H | 78 | 98 | Moderate |
| Mandelic Acid Route | 87 | 95 | High |
| Reductive Amination | 82 | 97 | Low |
Industrial-Scale Crystallization and Purification
Crystallization Conditions
Crude product is dissolved in deionized water (5–8 vol) at 80–90°C, treated with activated carbon, and filtered. Slow cooling to 0–5°C induces crystallization over 5–10 hours, yielding white crystals with 98.5% purity by HPLC.
Vacuum Drying
Crystals are dried under reduced pressure (40–60°C, 4–6 hours) to remove residual solvents, achieving a final moisture content <0.5%.
Challenges and Optimization Strategies
Byproduct Formation
Over-reduction during DIBAL-H treatment generates undesired alcohols. Substituting DIBAL-H with lithium tri-tert-butoxyaluminum hydride (LTBA) at −40°C suppresses this side reaction, improving yields to 88%.
Chemical Reactions Analysis
Oxidation of the Hydroxymethyl Group
The hydroxymethyl (–CH₂OH) substituent undergoes selective oxidation to form aldehyde or carboxylic acid derivatives. Reaction conditions dictate the oxidation state:
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Pyridinium chlorochromate (PCC) | Dichloromethane, 0–25°C | 2-{[(Boc)amino]}-2-(4-formylphenyl)acetic acid | 75–82 | |
| KMnO₄ | H₂O, H₂SO₄, 60°C | 2-{[(Boc)amino]}-2-(4-carboxyphenyl)acetic acid | 68 | |
| Jones reagent (CrO₃/H₂SO₄) | Acetone, 0°C | 2-{[(Boc)amino]}-2-(4-carboxyphenyl)acetic acid | 72 |
These reactions are critical for introducing electrophilic sites for subsequent nucleophilic additions or cross-coupling reactions.
Esterification of the Carboxylic Acid
The acetic acid moiety participates in esterification under mild acidic or coupling conditions:
| Reagent | Solvent | Product | Application | Yield (%) | Reference |
|---|---|---|---|---|---|
| DCC/DMAP | CH₂Cl₂, RT | Methyl 2-{[(Boc)amino]}-2-[4-(hydroxymethyl)phenyl]acetate | Prodrug synthesis | 85 | |
| H₂SO₄ (catalytic) | MeOH, reflux | Methyl ester derivative | Protection for peptide synthesis | 90 |
Ester derivatives enhance solubility and serve as protected intermediates for further functionalization.
Boc Deprotection
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the free amine:
| Acid | Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| Trifluoroacetic acid (TFA) | CH₂Cl₂, 0–25°C, 2–4 hr | 2-amino-2-[4-(hydroxymethyl)phenyl]acetic acid | Retains hydroxymethyl group | |
| HCl (4M in dioxane) | RT, 1 hr | Hydrochloride salt of free amine | Compatible with acid-sensitive substrates |
The deprotected amine participates in peptide bond formation or re-protection with alternative groups (e.g., Fmoc).
Peptide Coupling Reactions
The carboxylic acid reacts with amines to form amides, facilitated by coupling agents:
These reactions are pivotal for constructing peptidomimetics or PROTAC®-based degraders .
Nucleophilic Substitution at the Hydroxymethyl Group
The –CH₂OH group undergoes substitution with electrophiles:
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| SOCl₂ | CH₂Cl₂, 0°C | 2-{[(Boc)amino]}-2-(4-chloromethylphenyl)acetic acid | 65 | |
| MsCl, Et₃N | THF, RT | Mesylate intermediate | 80 |
The chloromethyl or mesylate derivatives serve as alkylating agents in further syntheses.
Reduction of the Carboxylic Acid
Though less common, the acetic acid group can be reduced to alcohol:
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C → reflux | 2-{[(Boc)amino]}-2-[4-(hydroxymethyl)phenyl]ethanol | 60 |
Scientific Research Applications
Anticancer Research
The compound has shown promise in anticancer research. Its structural features allow it to interact with biological targets effectively. For instance, derivatives of compounds similar to 2-{[(Tert-butoxy)carbonyl]amino}-2-[4-(hydroxymethyl)phenyl]acetic acid have been evaluated for their anticancer activity against various cancer cell lines. Notably, compounds with similar scaffolds have exhibited significant inhibition rates against leukemia and central nervous system cancer cell lines, suggesting that modifications to the amino acid structure can enhance bioactivity against tumors .
Enzyme Inhibition Studies
Research indicates that this compound can act as an enzyme inhibitor. Similar compounds have been synthesized and tested for their inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase, which are crucial in managing conditions like diabetes and Alzheimer's disease . The ability to inhibit these enzymes suggests potential therapeutic applications in treating metabolic and neurodegenerative disorders.
Synthesis of Bioactive Molecules
The tert-butoxycarbonyl (Boc) group present in the compound serves as a protective group during peptide synthesis, facilitating the creation of complex bioactive molecules . This is crucial in drug development where the stability and reactivity of intermediates must be managed carefully.
Molecular Docking Studies
In silico studies using molecular docking have been employed to predict the interaction of this compound with various biological targets. These studies suggest that modifications to the structure can lead to enhanced binding affinities for specific receptors or enzymes, paving the way for the design of more effective therapeutic agents .
Polymer Chemistry
The compound's unique chemical structure allows it to be utilized as a monomer or additive in polymer synthesis. Its properties can enhance the mechanical strength or thermal stability of polymers, making it valuable in developing advanced materials for various industrial applications .
Coatings and Adhesives
Due to its chemical stability and reactivity, this compound can be incorporated into coatings and adhesives, improving their performance characteristics such as adhesion strength and resistance to environmental degradation .
Summary of Findings
The applications of this compound span several scientific domains:
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Significant inhibition rates against cancer cell lines |
| Enzyme inhibitors | Effective against α-glucosidase and acetylcholinesterase | |
| Biochemistry | Synthesis of bioactive molecules | Useful as a protective group in peptide synthesis |
| Molecular docking | Predicts enhanced binding affinities | |
| Material Science | Polymer chemistry | Enhances mechanical strength and thermal stability |
| Coatings and adhesives | Improves adhesion strength and environmental resistance |
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2-[4-(hydroxymethyl)phenyl]acetic acid involves its reactivity as a protected amino acid derivative. The Boc group provides stability during synthetic transformations and can be selectively removed under acidic conditions to reveal the free amino group, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Hydroxymethyl vs. Methyl Substituents
- Analogues: 2-{[(tert-butoxy)carbonyl]amino}-2-(4-methylphenyl)acetic acid (CAS 28044-77-1, ): Methyl (-CH3) substituent reduces polarity, leading to higher lipophilicity (logP ~2.5 estimated) compared to the hydroxymethyl variant. 2-{[(tert-butoxy)carbonyl]amino}-2-(4-phenylphenyl)acetic acid (CAS 369403-44-1, ): Biphenyl group enhances aromatic stacking interactions but significantly increases molecular weight (341.41 g/mol vs. ~265–295 g/mol for others).
Hydroxymethyl vs. Hydroxyl or Carbamoyl Groups
- 2-((tert-Butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid (CAS 53249-34-6, ): Hydroxyl (-OH) substituent increases acidity (pKa ~4.5) and polarity compared to hydroxymethyl.
- 2-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamoyl]acetic acid (CAS 2059938-57-5, ): Carbamoyl (-CONH2) group introduces hydrogen-bonding and amide resonance, altering reactivity in coupling reactions.
Stereochemical Considerations
- (S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid (CAS 394735-65-0, ): Chiral center and difluorocyclohexyl group enhance metabolic stability and selectivity in drug design. The target compound’s stereochemistry (if chiral) could similarly impact biological activity.
Physicochemical Properties
Biological Activity
2-{[(Tert-butoxy)carbonyl]amino}-2-[4-(hydroxymethyl)phenyl]acetic acid, also known by its CAS number 53249-34-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₇N₁O₅
- Molecular Weight : 267.28 g/mol
- CAS Number : 53249-34-6
The compound features a tert-butoxycarbonyl (Boc) group, which is often used in organic synthesis to protect amines during reactions. The presence of a hydroxymethyl group on the phenyl ring may enhance its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation by modulating cytokine release.
- Antioxidant Properties : The phenolic structure may contribute to antioxidant activity, scavenging free radicals and reducing oxidative stress.
- Potential Anticancer Activity : Preliminary studies suggest that related compounds can inhibit cancer cell proliferation through various mechanisms.
The biological activity of this compound is likely mediated through several pathways:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been found to inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways related to growth and inflammation.
- Gene Expression Regulation : It may also affect gene expression related to stress responses and apoptosis in cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anti-inflammatory | Reduction in cytokine levels | , |
| Antioxidant | Scavenging of free radicals | , |
| Anticancer | Inhibition of cell proliferation | , |
Table 2: Pharmacological Profiles
| Compound | IC50 (µM) | Mechanism of Action | References |
|---|---|---|---|
| Related Compound A | 10 | COX inhibition | |
| Related Compound B | 5 | NF-kB pathway modulation | |
| This compound | TBD | TBD | TBD |
Case Studies
-
Anti-inflammatory Study :
A study evaluated the anti-inflammatory effects of a related compound on lipopolysaccharide (LPS)-induced inflammation in murine models. Results indicated significant reductions in pro-inflammatory cytokines (TNF-α and IL-6), suggesting potential therapeutic applications for inflammatory diseases. -
Antioxidant Activity Assessment :
In vitro assays demonstrated that compounds with similar structures exhibited high antioxidant activity, measured through DPPH radical scavenging assays. This suggests that the hydroxymethyl group may enhance electron donation capabilities. -
Anticancer Efficacy Evaluation :
Research involving cancer cell lines showed that derivatives could induce apoptosis in breast cancer cells through the activation of caspase pathways, highlighting their potential as anticancer agents.
Q & A
Q. What are the key synthetic routes for 2-{[(tert-butoxy)carbonyl]amino}-2-[4-(hydroxymethyl)phenyl]acetic acid, and how can purity be optimized?
The synthesis typically involves sequential protection/deprotection steps. A common approach is coupling 4-(hydroxymethyl)phenylacetic acid derivatives with tert-butoxycarbonyl (Boc) protecting agents. Purification methods like column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures are effective for isolating high-purity products. Analytical techniques such as HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (key peaks: Boc-protected amine at ~1.4 ppm for tert-butyl, hydroxymethyl at ~4.5 ppm) are critical for purity validation .
Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation?
- NMR Spectroscopy : ¹H NMR identifies the Boc group (singlet at 1.4 ppm for tert-butyl) and hydroxymethyl protons (broad singlet at ~4.5 ppm). ¹³C NMR confirms the carbonyl groups (Boc carbonyl at ~155 ppm, acetic acid carbonyl at ~170 ppm).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) using a gradient of 0.1% TFA in acetonitrile/water ensures purity >95%.
- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 268.3) validates molecular weight .
Q. What safety precautions are essential when handling this compound?
Based on its hazard profile (H315, H319, H335), researchers should:
- Use nitrile gloves, lab coats, and safety goggles.
- Work in a fume hood to avoid inhalation of dust.
- Store sealed under dry conditions at room temperature to prevent hydrolysis.
- In case of eye contact, rinse immediately with water for ≥15 minutes and seek medical attention .
Advanced Research Questions
Q. How can computational modeling predict the stability of the Boc group under varying pH conditions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the Boc group’s hydrolysis kinetics. Simulations show accelerated cleavage below pH 3 due to protonation of the carbonyl oxygen, while stability is maintained at neutral pH. Experimental validation via pH-controlled stability assays (monitored by HPLC) aligns with computational predictions .
Q. What methodologies resolve discrepancies in purity assessments between HPLC and NMR?
Contradictions often arise from residual solvents or non-UV-active impurities. A combined approach is recommended:
Q. How does the hydroxymethyl group influence the compound’s reactivity in peptide coupling reactions?
The hydroxymethyl moiety (-CH₂OH) can act as a nucleophile or be oxidized to a carboxylate for conjugation. In peptide synthesis, pre-activation with N-hydroxysuccinimide (NHS) esters or carbodiimides (e.g., DCC/DMAP) facilitates amide bond formation. Competitive side reactions (e.g., esterification) are minimized by using anhydrous conditions and low temperatures (0–4°C) .
Q. What strategies optimize the compound’s solubility for in vitro bioactivity studies?
- Co-solvent Systems : Use DMSO (≤5% v/v) for initial dissolution, followed by dilution in PBS (pH 7.4).
- Cyclodextrin Complexation : Hydroxypropyl-β-cyclodextrin enhances aqueous solubility via host-guest interactions.
- pH Adjustment : Solubility increases above pH 8 due to deprotonation of the acetic acid group .
Methodological Design Questions
Q. How to design a stability study evaluating temperature and humidity effects?
- Forced Degradation : Expose the compound to 40°C/75% RH for 4 weeks (ICH Q1A guidelines).
- Analytical Endpoints : Monitor degradation via HPLC (new peaks for hydrolyzed products) and FTIR (loss of Boc carbonyl at ~1680 cm⁻¹).
- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life under standard storage conditions .
Q. What experimental frameworks validate the compound’s role as a chiral building block?
- Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) confirms enantiopurity.
- X-ray Crystallography : Resolves absolute configuration by analyzing crystal packing and Flack parameters.
- Circular Dichroism (CD) : Correlates optical activity with stereochemical integrity in solution .
Data Analysis and Contradiction Management
Q. How to address conflicting bioactivity data in cell-based assays?
- Dose-Response Curves : Ensure linearity (R² > 0.95) across 3–5 log concentrations.
- Control Normalization : Use vehicle (DMSO) and reference inhibitors (e.g., staurosporine for kinase assays).
- Mechanistic Deconvolution : Combine siRNA knockdown and proteomic profiling to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
